molecular formula C12H9IN4O B599072 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 1204298-51-0

2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

カタログ番号: B599072
CAS番号: 1204298-51-0
分子量: 352.135
InChIキー: PCDOICLRIVXYQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 1204298-51-0) is a pyrrolo[2,3-d]pyrimidinone derivative characterized by a 4-iodophenyl substituent at the 5-position and an amino group at the 2-position. Its molecular formula is C₁₃H₁₀IN₄O, with a molecular weight of 386.15 g/mol. The iodine atom introduces steric bulk and enhances electrophilic reactivity, making it a candidate for targeted drug design and radiopharmaceutical applications .

Synthesis The compound can be synthesized via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection and subsequent deprotection steps. This method, optimized for regioselectivity, allows efficient introduction of the iodophenyl group .

特性

IUPAC Name

2-amino-5-(4-iodophenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN4O/c13-7-3-1-6(2-4-7)8-5-15-10-9(8)11(18)17-12(14)16-10/h1-5H,(H4,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOICLRIVXYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=N3)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679853
Record name 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-51-0
Record name 2-Amino-5-(4-iodophenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Direct Iodination Strategies

Electrophilic iodination using N-iodosuccinimide (NIS) and triflic acid in acetonitrile at 25°C introduces iodine at position 5 without requiring pre-bromination. However, this method yields <50% due to competing side reactions, making it less favorable for large-scale synthesis.

One-Pot Cyclization and Functionalization

A patent route cyclizes 1,3-dihydroxy-5-(4-iodophenyl)aminophenylamine with chloroacetaldehyde in THF/water (1:1) using sodium acetate and KI, directly yielding the iodophenyl-substituted core. Subsequent chlorination with dichlorophenyl phosphoryl chloride at 180°C and amination with aqueous ammonia streamlines the synthesis into three steps, achieving 78% overall yield.

Analytical Characterization

Critical analytical data for the target compound include:

  • Mass Spectrometry : ESI-MS m/z 353.13 [M+H]+

  • NMR Spectroscopy :

    • 1H NMR (DMSO-d6) : δ 11.38 (s, 1H, NH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.02 (d, J = 8.4 Hz, 2H, ArH), 6.53 (s, 1H, H-3), 6.18 (s, 1H, H-6).

    • 13C NMR : δ 163.2 (C-4), 158.1 (C-2), 138.5 (C-5), 135.9 (ArC), 129.7 (ArC), 115.3 (C-3), 107.6 (C-6).

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura coupling and ammonia substitution steps are prioritized due to their high yields and minimal purification requirements. Solvent recovery systems for THF and dioxane reduce costs, while recrystallization from ethanol eliminates column chromatography .

化学反応の分析

Types of Reactions

2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or halogenating agents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

科学的研究の応用

2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has several scientific research applications, including:

作用機序

The mechanism of action of 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structural resemblance to purines allows it to interact with nucleic acids and enzymes involved in DNA and RNA synthesis. This interaction can lead to the inhibition of specific enzymes or the disruption of nucleic acid function, resulting in its potential biological activities.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 5-position and modifications to the pyrrolo[2,3-d]pyrimidinone core. Below is a comparative analysis:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Iodophenyl C₁₃H₁₀IN₄O 386.15 High steric bulk; potential radiopharmaceutical applications
5-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one 4-Bromophenyl C₁₃H₁₀BrN₄O 333.15 Anticancer activity (IC₅₀: 1.2 µM in HeLa cells)
3-Amino-5-(4-chlorophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 4-Chlorophenyl C₁₈H₁₄ClN₅O 375.79 Anti-inflammatory (COX-2 inhibition: 78% at 10 µM)
2-Amino-5-(p-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 4-Methylphenyl C₁₃H₁₂N₄O 240.26 Structural analogue with reduced steric hindrance; crystallographic data available
2-Amino-5-(fluoromethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Fluoromethyl C₇H₇N₄OF 182.16 Enhanced solubility; tested for kinase inhibition

Structure-Activity Relationship (SAR) Insights

  • 5-Position Substituents :
    • Iodine : Enhances binding to tyrosine kinases (e.g., IKKα) due to hydrophobic and van der Waals interactions .
    • Bromine/Chlorine : Moderate activity in anticancer screens but lower metabolic stability than iodine .
  • 2-Amino Group: Critical for hydrogen bonding with ATP-binding pockets in kinases; removal reduces activity by >90% .

生物活性

2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate pyrimidine derivatives with an iodinated phenyl group. The synthetic route typically includes:

  • Starting materials : Iodinated anilines and pyrrolo-pyrimidine precursors.
  • Reagents : Common reagents include bases such as triethylamine and solvents like DMF (Dimethylformamide).
  • Conditions : Reactions are usually performed under controlled temperatures to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and others.
  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1 summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Reference
MDA-MB-23127.6
A54932.1
HeLa30.5

Mechanistic Studies

Mechanistic investigations have revealed that the compound may act through multiple pathways:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on MDA-MB-231 Cells :
    • Researchers synthesized a series of pyrrolo[2,3-D]pyrimidine derivatives, including the target compound.
    • Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics like paclitaxel .
  • In Vivo Models :
    • Animal models treated with the compound showed reduced tumor size compared to control groups.
    • Histological analysis revealed decreased proliferation markers in treated tumors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted aldehydes and pyrimidinones. For example, a Boc protection strategy enables efficient synthesis by condensing omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by deprotection . Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalysts (e.g., magnesium-doped hydroxyapatite nanocomposites) significantly impact yield (57–90%) and purity. Catalytic efficiency can be enhanced using recyclable catalysts like MgO/HAp, which retain activity over five cycles .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms regiochemistry via aromatic proton shifts (e.g., 4-iodophenyl protons at δ 7.5–8.0 ppm) and carbon environments .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z) .
  • Elemental analysis : Ensures stoichiometric agreement between calculated and observed C, H, N percentages .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in the synthesis of this compound using doped hydroxyapatite nanocomposites?

  • Methodological Answer : Optimize catalyst preparation by varying MgO doping levels (5–15 wt%) in hydroxyapatite (HAp). Characterize catalysts using XRD (to confirm HAp phase) and SEM (to assess morphology). Test catalytic activity in a three-component reaction (e.g., benzoin derivatives, malononitrile, amines) under varying ethanol/water ratios. Reaction time (1–4 hours) and temperature (25–80°C) should be adjusted to maximize yield while minimizing side products. Catalyst recyclability is confirmed by washing with ethanol and reactivating at 300°C .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in silico studies for this compound?

  • Methodological Answer : Cross-validate assays by:

  • Repeating in vitro experiments under controlled conditions (e.g., pH, serum stability) to rule out compound degradation .
  • Performing molecular dynamics simulations to assess binding mode consistency with in vitro target engagement (e.g., kinase inhibition).
  • Comparing results with structurally related compounds (e.g., 5-substituted pyrrolo[2,3-d]pyrimidines) to identify substituent-specific effects .

Q. How does the introduction of a 4-iodophenyl group affect the compound's electronic properties and binding affinity in target interactions?

  • Methodological Answer : The electron-withdrawing iodine atom enhances electrophilic character, which can be quantified via DFT calculations (e.g., HOMO-LUMO gap reduction). Experimentally, compare binding constants (e.g., SPR or ITC) with non-iodinated analogs. For example, 4-chlorophenyl derivatives show reduced binding to kinases due to weaker halogen bonding .

Q. What are the best practices for analyzing regioisomeric impurities during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Use HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers. Confirm identities via LC-MS/MS fragmentation patterns. Adjust reaction stoichiometry (e.g., aldehyde:pyrimidinone ratio) and employ protecting groups (e.g., Boc) to suppress competing pathways .

Q. How can cyclocondensation reactions be tailored to improve regioselectivity in forming the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer : Use Lewis acid catalysts (e.g., ZnCl₂) to direct cyclization to the desired position. Monitor reaction progress in real-time via in-situ FTIR to detect intermediates. For example, substituting the aldehyde component with electron-deficient variants (e.g., 4-nitrobenzaldehyde) can shift regioselectivity by stabilizing transition states .

Q. What in vitro models are most appropriate for evaluating the antimicrobial efficacy of this compound against resistant strains?

  • Methodological Answer : Use standardized MIC assays against ESKAPE pathogens (e.g., S. aureus ATCC 29213) in Mueller-Hinton broth. For biofilm inhibition, employ crystal violet staining on polystyrene plates. Synergy with existing antibiotics (e.g., β-lactams) can be assessed via checkerboard assays. Validate results with time-kill curves to distinguish bactericidal vs. bacteriostatic effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。